molecular formula C22H40O3 B1347080 Octadecylsuccinic anhydride CAS No. 47458-32-2

Octadecylsuccinic anhydride

Cat. No. B1347080
CAS RN: 47458-32-2
M. Wt: 352.6 g/mol
InChI Key: ZJFCVUTYZHUNSW-UHFFFAOYSA-N
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Description

Octadecylsuccinic anhydride (OSA) is a chemical compound with the molecular formula C22H40O3 . It is used in various applications, including as an internal sizing agent to hydrophobize paper and paper board in the process of papermaking .


Synthesis Analysis

The synthesis of OSA involves the reaction of a common monomer, octadecyl succinic anhydride, on which different PEGylated hydrophilic polar heads are grafted . The synthesis process is complex and requires careful control of various parameters.


Molecular Structure Analysis

The molecular structure of OSA contains a total of 65 bonds, including 25 non-H bonds, 2 multiple bonds, 17 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 anhydride .


Chemical Reactions Analysis

The chemical reactions involving OSA are complex and can involve various pathways. For example, the aminolysis reaction of succinic anhydride has been studied using high-level electronic structure theory, examining the general base catalysis by amine and the general acid catalysis by acetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of OSA are determined by its molecular structure. It has a molecular weight of 352.6 g/mol . Other properties, such as its solubility, melting point, and boiling point, would require further investigation.

Scientific Research Applications

1. Use as a Metal-Free Reagent in Chemical Synthesis

Octadecylsuccinic anhydride has been studied for its use in chemical synthesis. For instance, O-Octadecyl-S-trifluorothiolcarbonate, derived from octadecylsuccinic anhydride, serves as a crystalline source of trifluoromethanethiol. This compound can be used directly with gramines or α-bromoketones and -esters, yielding trifluoromethyl sulfides in high yields. This demonstrates its utility as a reagent in chemical reactions (Li & Zard, 2013).

2. Role in Modifying Surface Properties of Materials

The surface viscosities of surfactant monolayers, including those derived from octadecylsuccinic anhydride, have been studied extensively. Research indicates that these viscosities can be influenced by the concentration of salts like NaCl in the aqueous subphase. This sheds light on the potential of octadecylsuccinic anhydride in altering surface properties of materials in different environments (Chattopadhyay et al., 1992).

3. Application in Polymer Blends and Composites

Octadecylsuccinic anhydride derivatives have been used as compatibilizing agents in polymer blends. For example, its use in polypropylene, starch, and inorganic filler blends has shown improvements in mechanical and rheological properties, indicating its potential in the creation of photo-biodegradable plastics (Liao Jing-qing, 2004).

4. Enhancing Properties of Bitumen

The copolymer of octadecyl acrylate, styrene, and maleic anhydride, including octadecylsuccinic anhydride, has been studied for its impact on the viscosity of bitumen. This research demonstrates how such modifications can physically alter the properties of bitumen, improving its penetration and ductility while reducing its softening point (Li et al., 2016).

5. Utilization in Papermaking Industry

In the papermaking industry, octadecenylsuccinic anhyddride (a derivative of octadecylsuccinic anhydride) is used as an internal sizing agent for hydrophobizing paper and paperboard. Research on ODSA Pickering emulsions has shown that they can be stabilized with modified montmorillonite clay particles, enhancing the sizing performance and lifespan of paper products (Dehai et al., 2013).

6. Influence on Magnetic Properties of Iron Oxide Colloids

The modification of iron oxide nanoparticles with various molecules, including poly(maleic anhydride-alt-1-octadecene) derived from octadecylsuccinic anhydride, has been studied for its impact on magnetic and heating properties. This research is crucial for understanding the biomedical applications of magnetic nanoparticles (Gutiérrez et al., 2019).

7. Application in Solid Phase Extraction

Octadecyl bonded to porous silica, related to octadecylsuccinic anhydride, has been evaluated for the solid-phase extraction of organic compounds from water. This demonstrates its potential in environmental analysis and purification processes (Junk & Richard, 1988).

Mechanism of Action

The mechanism of action of OSA in chemical reactions typically involves a nucleophilic attack on the carbonyl group, followed by the removal of a leaving group . This is a common mechanism for reactions involving carboxylic acid derivatives.

Future Directions

The future directions for research on OSA could involve further exploration of its synthesis process, investigation of its physical and chemical properties, and examination of its potential applications in various industries .

properties

IUPAC Name

3-octadecyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFCVUTYZHUNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858785
Record name Octadecyl succinic anhydride
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Molecular Weight

352.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

47458-32-2
Record name Dihydro-3-octadecyl-2,5-furandione
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Record name 2,5-Furandione, dihydro-3-octadecyl-
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Record name Octadecylsuccinic anhydride
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Record name 2,5-Furandione, dihydro-3-octadecyl-
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Record name Octadecyl succinic anhydride
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Record name Dihydro-3-octadecylfuran-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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